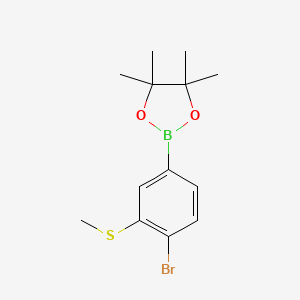

4-Bromo-3-(methylthio)phenylboronic acid pinacol ester

Description

4-Bromo-3-(methylthio)phenylboronic acid pinacol ester is a boronic ester derivative characterized by a bromine atom and a methylthio (-SMe) substituent on the phenyl ring. These functional groups confer distinct electronic and steric properties, making the compound valuable in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) and materials science applications. The pinacol ester group enhances stability and solubility in organic solvents compared to the parent boronic acid, facilitating handling and storage .

Properties

IUPAC Name |

2-(4-bromo-3-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BBrO2S/c1-12(2)13(3,4)17-14(16-12)9-6-7-10(15)11(8-9)18-5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOVYBDLESPMAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BBrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Preparation

The palladium-mediated cross-coupling of aryl halides with bis(pinacolato)diboron (B₂pin₂) is the most widely adopted route. For 4-bromo-3-(methylthio)phenylboronic acid pinacol ester, the aryl halide precursor 4-bromo-3-(methylthio)phenyl bromide reacts with B₂pin₂ under inert conditions. The catalytic system typically employs [Pd(dppf)Cl₂] (1–5 mol%) and KOAc (3 equiv) in THF or 1,4-dioxane at 80–100°C for 12–24 hours.

The mechanism involves oxidative addition of the aryl halide to Pd(0), transmetallation with B₂pin₂, and reductive elimination to yield the boronic ester. This method achieves yields of 85–90% after purification via silica gel chromatography (hexane/EtOAc = 9:1).

Optimization and Challenges

Critical parameters include:

-

Catalyst loading : ≤5 mol% Pd ensures cost efficiency while minimizing residual metal contamination.

-

Solvent polarity : THF enhances solubility of boronates but may require higher temperatures (100°C) compared to dioxane.

-

Purification : Flash chromatography with gradient elution (95:5 to 9:1 hexane/EtOAc) isolates the product in >95% purity.

Boronic Acid Esterification with Pinacol

Direct Esterification of 4-Bromo-3-(methylthio)phenylboronic Acid

An alternative route involves esterifying the preformed boronic acid with pinacol. In a representative procedure:

-

Reactants : 4-Bromo-3-(methylthio)phenylboronic acid (5 mmol), pinacol (6 mmol, 1.2 equiv).

-

Conditions : Et₂O (10 mL), room temperature, 12–24 hours.

-

Workup : Concentration under reduced pressure, purification via flash chromatography (hexane/EtOAc = 95:5).

This method yields 80–84% of the pinacol ester, validated by ¹H NMR (δ 1.35 ppm, pinacol methyl groups) and ¹³C NMR (δ 83.8 ppm, B-O resonance).

Comparative Analysis

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Palladium-catalyzed | 85–90 | >95 | Scalability (>10 g) |

| Direct esterification | 80–84 | 90–93 | Avoids transition-metal catalysts |

Precursor Synthesis: 4-Bromo-3-(methylthio)phenol

Bromination and Thioether Formation

The arylboronic acid precursor is synthesized via:

-

Bromination : Electrophilic bromination of 3-(methylthio)phenol with Br₂ in acetic acid (0–5°C, 2 h).

-

Methylthio introduction : Treatment of 4-bromophenol with MeSH/NaOH in DMF (60°C, 6 h).

Boronic Acid Generation

The bromophenol intermediate undergoes Miyaura borylation using B₂pin₂ and [Pd(OAc)₂]/PPh₃ in DMSO (100°C, 8 h), yielding 4-bromo-3-(methylthio)phenylboronic acid (75–80%).

Spectral Characterization and Quality Control

¹H NMR (400 MHz, CDCl₃)

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(methylthio)phenylboronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C).

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reaction

The compound serves as a key intermediate in the Suzuki-Miyaura coupling reaction, a widely utilized method for forming carbon-carbon bonds. This reaction enables the coupling of aryl and vinyl boronic acids with halides or pseudohalides under palladium catalysis, leading to the formation of biaryl compounds and other complex structures. The versatility of this reaction allows for the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Mechanism of Action

The mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation where the boronic ester transfers its aryl group to palladium. Finally, reductive elimination occurs, regenerating the palladium catalyst and forming the desired product.

Medicinal Chemistry

Drug Development

4-Bromo-3-(methylthio)phenylboronic acid pinacol ester has been investigated for its potential in drug discovery. Its ability to form reversible covalent bonds with biological molecules makes it a candidate for developing targeted therapies. Research indicates that boronic acids can inhibit proteasome activity, which is crucial for regulating protein degradation pathways involved in cancer progression.

Biological Activity

The compound shows promise in anticancer therapies due to its capacity to modulate signaling pathways related to cell proliferation and apoptosis. Additionally, derivatives of boronic acids have exhibited antibacterial and antiviral properties, suggesting potential applications in developing new antimicrobial agents .

Material Science

Advanced Materials Production

In material science, this compound is utilized in producing advanced materials such as polymers and electronic components. The boronic ester functionality provides unique properties that enhance the performance of these materials .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful application of this compound in synthesizing various biaryl compounds through Suzuki-Miyaura coupling. The yields were significantly high (up to 98%) when optimized conditions were employed, showcasing its efficiency as a coupling partner .

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer properties of boronic acid derivatives. In vitro studies indicated that compounds similar to this compound could inhibit cancer cell growth by interfering with critical signaling pathways involved in cell survival and proliferation.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(methylthio)phenylboronic acid pinacol ester in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boronic ester group facilitates the transfer of the aryl group to the palladium catalyst, leading to the formation of the desired carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrolysis Kinetics and Stability

Hydrolysis rates of phenylboronic pinacol esters depend on substituent electronic effects. For example:

- Para-hydroxyl and para-acetamide substituents hydrolyze rapidly in water (half-life ~10 minutes) due to electron-withdrawing effects that destabilize the ester bond.

- Para-amino substituents exhibit slower hydrolysis (half-life ~3 hours) due to electron-donating effects stabilizing the ester .

The methylthio group in 4-bromo-3-(methylthio)phenylboronic acid pinacol ester is weakly electron-donating, suggesting intermediate hydrolysis rates. However, direct kinetic data for this compound are unavailable; comparisons rely on substituent trends.

Solubility in Organic Solvents

Pinacol esters generally exhibit superior solubility in organic solvents compared to boronic acids. Key comparisons include:

The bromo and methylthio substituents may reduce solubility in non-polar solvents (e.g., methylcyclohexane) compared to unsubstituted pinacol esters due to increased molecular weight and polarity.

Reactivity in Cross-Coupling Reactions

Substituents significantly influence reactivity:

- Electron-withdrawing groups (e.g., -CF₃, -CN) enhance electrophilicity, accelerating transmetalation in Suzuki reactions. For example, 3-(trifluoromethyl)-4-cyanophenylboronic acid pinacol ester achieves high yields (~90%) under low Pd catalyst loading .

- Electron-donating groups (e.g., -OMe, -NH₂) reduce reactivity. 4-Methoxyphenylboronic acid pinacol ester requires longer reaction times but still achieves 87% yield in Pd-catalyzed couplings .

The methylthio group (-SMe) is moderately electron-donating, which may slightly reduce reactivity compared to electron-deficient analogs. However, the bromo substituent can act as a directing group, enabling regioselective functionalization in subsequent reactions.

Key Research Findings and Data Tables

Table 1: Hydrolysis Half-Lives of Selected Pinacol Esters

Table 2: Solubility of Boronic Esters in Chloroform

| Compound | Solubility (mol fraction, 25°C) | Reference |

|---|---|---|

| Phenylboronic acid pinacol ester | 0.85 | |

| Azaester derivative | 0.78 | |

| Phenylboronic acid (parent) | 0.45 |

Biological Activity

4-Bromo-3-(methylthio)phenylboronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Boron Atom : Central to its reactivity, facilitating interactions with biological targets.

- Bromo Group : Enhances lipophilicity and may influence binding to proteins.

- Methylthio Group : Potentially increases the compound's reactivity and interaction with biological systems.

The biological activity of boronic acid derivatives often involves their ability to form reversible covalent bonds with biomolecules, particularly enzymes. This interaction can modulate enzyme activity, leading to various biological effects. The specific mechanism for this compound may involve:

- Enzyme Inhibition : The compound can act as an inhibitor for certain proteases or kinases, altering cellular signaling pathways.

- Receptor Binding : Its structural similarity to biologically active molecules allows it to bind to receptors, influencing physiological responses.

Antibacterial Activity

Research indicates that boronic acid derivatives exhibit antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate significant antibacterial activity against various Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest effectiveness in inhibiting bacterial growth:

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 |

| Related Boronic Acid Derivative | Escherichia coli | 75 |

| Another Analog | Streptococcus agalactiae | 100 |

These findings suggest that the compound could be a lead candidate for developing new antibacterial agents.

Anticancer Activity

Boronic acids are also being explored for their anticancer properties. The ability of such compounds to inhibit proteasomes is particularly noteworthy. Studies have indicated that certain derivatives can induce apoptosis in cancer cells:

- Mechanism : Inhibition of proteasome activity leads to the accumulation of pro-apoptotic factors.

- Case Study : A derivative demonstrated a significant reduction in cell viability in breast cancer cell lines at concentrations as low as 20 µM.

Research Applications

The unique properties of this compound make it valuable in various research applications:

- Drug Development : Its ability to act on specific molecular targets positions it as a candidate for drug design.

- Biological Probes : The compound can be utilized in studies aimed at understanding enzyme mechanisms and protein interactions.

Q & A

Q. What are the recommended storage and handling protocols for 4-bromo-3-(methylthio)phenylboronic acid pinacol ester to ensure stability?

- Methodological Answer : Store the compound at 2–8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and oxidative degradation. Avoid exposure to light, as boronic esters are susceptible to hydrolysis under humid or acidic conditions . Use desiccants (e.g., silica gel) in storage vials. For handling, work in a fume hood with PPE (gloves, lab coat, safety goggles) to minimize skin/eye contact.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Identify the methylthio (-SMe) group as a singlet at ~2.1–2.3 ppm and the pinacol methyl groups as two singlets at ~1.2–1.3 ppm.

- <sup>13</sup>C NMR : The boron-bound aromatic carbon appears at ~135–140 ppm.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the molecular formula C13H17BBrO2S (exact mass: ~344.02 g/mol).

- FT-IR : Look for B-O stretching vibrations at ~1340–1310 cm<sup>-1</sup> .

Q. What is the typical synthetic route for preparing this boronic ester?

- Methodological Answer : The compound is synthesized via a Suzuki-Miyaura coupling precursor strategy:

Start with 4-bromo-3-(methylthio)benzene.

Perform lithiation at the para-bromo position using LDA (Lithium Diisopropylamide) at -78°C.

React with triisopropyl borate to form the boronic acid intermediate.

Protect the boronic acid with pinacol (1,2-diol) under reflux in anhydrous THF.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How does the methylthio (-SMe) substituent influence reactivity in cross-coupling reactions compared to other functional groups?

- Methodological Answer : The -SMe group acts as a weak electron-donating substituent , which can stabilize intermediates in palladium-catalyzed reactions. However, it may compete with the boronic ester in directing electrophilic aromatic substitution. To mitigate this:

- Use Pd(OAc)2 with SPhos ligand for selective coupling at the boronic ester position.

- Optimize reaction temperature (60–80°C) to suppress sulfur-Pd coordination side reactions .

- Compare with analogous compounds lacking -SMe to isolate its electronic effects (e.g., Hammett σpara values).

Q. What strategies prevent competing reactivity between the bromo and boronic ester groups during functionalization?

- Methodological Answer :

- Stepwise Functionalization :

First, perform Suzuki-Miyaura coupling using the boronic ester under mild conditions (e.g., Pd(dppf)Cl2, K2CO3, DMF/H2O).

Subsequently, utilize the bromo group in Ullmann or Buchwald-Hartwig amination.

Q. How can researchers address discrepancies in reported yields for Suzuki-Miyaura reactions involving this compound?

- Methodological Answer : Common variables affecting yields include:

Specialized Applications

Q. How can the methylthio group be leveraged for post-functionalization in drug discovery?

- Methodological Answer :

- Oxidation to Sulfone : Treat with mCPBA (meta-chloroperbenzoic acid) to generate a sulfone, enhancing hydrogen-bonding capacity for target binding.

- Nucleophilic Displacement : Replace -SMe with amines (e.g., CuI/1,10-phenanthroline catalysis) to introduce pharmacophores.

Monitor reaction progress via TLC (Rf shift) and LC-MS for byproduct detection .

Q. What role does this compound play in developing ROS-sensitive materials?

- Methodological Answer : The boronic ester reacts with H2O2 (a ROS) to release pinacol and form a phenol, enabling stimuli-responsive drug delivery systems.

- Example Protocol :

Conjugate the compound to β-cyclodextrin via ester linkages.

Load hydrophobic drugs (e.g., doxorubicin) into the cyclodextrin cavity.

Under oxidative stress (e.g., tumor microenvironment), H2O2 cleaves the boronic ester, triggering drug release.

Characterize ROS responsiveness using fluorescence probes (e.g., Amplex Red) .

Safety and Toxicity

Q. What are the known toxicity profiles of this compound, and how should researchers mitigate risks?

- Methodological Answer : Limited acute toxicity data are available; however, assume Category 2B carcinogenicity (boron-containing analogs).

- Mitigation :

- Use secondary containment for liquid handling.

- Avoid inhalation of powders (use HEPA-filtered respirators).

- Dispose via licensed hazardous waste contractors per EPA/DOT guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.